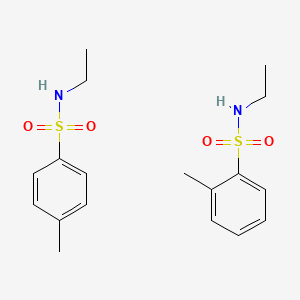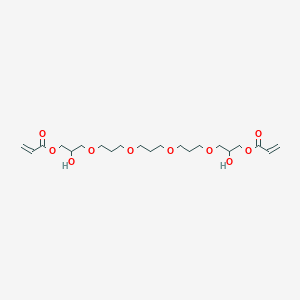
1-(4-Fluorophenyl)piperazine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It is a derivative of piperazine, where a fluorophenyl group is attached to the piperazine ring. This compound is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine Dihydrochloride can be synthesized through a reaction between 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically involves heating the reactants in a suitable solvent, such as diethylene glycol monomethyl ether, under reflux conditions. The reaction mixture is then subjected to microwave irradiation at a power of 800W for about 3 minutes. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted phenylpiperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)piperazine Dihydrochloride is widely used in scientific research due to its pharmacological properties. Some of its applications include:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Pharmacology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Biology: It is used in studies related to receptor binding and signal transduction pathways.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)piperazine Dihydrochloride involves its interaction with specific molecular targets, primarily serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)piperazine Dihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of fluorine.
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more lipophilic and enhancing its ability to cross biological membranes. This property is particularly valuable in drug design and development, as it can influence the compound’s pharmacokinetics and pharmacodynamics .
Eigenschaften
CAS-Nummer |
64090-10-3 |
|---|---|
Molekularformel |
C₁₀H₁₅Cl₂FN₂ |
Molekulargewicht |
253.14 |
Synonyme |
1-(4-Fluorophenyl)piperazine Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)
